Specific Scientific Field: Biochemistry and Pharmacology
Summary of the Application: The 3-Chloro-4-fluorophenyl motif has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms and its overproduction might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Methods of Application or Experimental Procedures: The researchers synthesized new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . They employed a preliminary assay using tyrosinase from Agaricus bisporus (AbTYR) to identify tyrosinase inhibitors .
Results or Outcomes: The new 3-chloro-4-fluorophenyl-based benzamide compounds achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . Docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 3-Fluorophenylboronic acid, which is structurally similar to 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid, has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
Methods of Application or Experimental Procedures: The synthesis involved palladium-catalyzed cross-couplings .
Summary of the Application: 3-Chloro-4-fluorophenylboronic acid, which is structurally similar to 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid, has been used in Rhodium-catalyzed asymmetric addition reactions .
Methods of Application or Experimental Procedures: The synthesis involved Rhodium-catalyzed asymmetric addition reactions .
Summary of the Application: 3-Chloro-4-fluorophenol, which is structurally similar to 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid, has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives .
Methods of Application or Experimental Procedures: The synthesis involved the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether .
3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid is a compound with the molecular formula C₉H₇ClFNO₃ and a molecular weight of approximately 231.61 g/mol. It features a propanoic acid backbone with a chloro and fluorine-substituted phenyl group attached via an amino linkage. This compound is categorized as an amino acid derivative and is notable for its potential applications in medicinal chemistry and drug development due to its unique structural properties and biological activity .
These reactions are essential for synthesizing derivatives or conjugates that may enhance biological activity or alter pharmacokinetic properties .
The synthesis of 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid can be achieved through several methods, including:
Each method has implications for yield, purity, and scalability, making it essential to choose an appropriate synthetic route based on the intended application .
This compound has potential applications in:
The versatility of this compound makes it a candidate for further exploration in multiple fields .
Interaction studies involving 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid focus on its binding affinity to various biological targets, such as:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which can inform its therapeutic applications .
Several compounds share structural similarities with 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Fluorophenyl)-3-oxopropanoic acid | C₉H₇FO₃ | Lacks chlorine; used in similar biological studies. |
| 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid | C₉H₇ClFNO₂ | Different positioning of oxo group; may exhibit different reactivity. |
| 3-(4-Fluorophenyl)-2-amino-propanoic acid | C₉H₈FNO₂ | Amino instead of oxo group; alters biological activity profile. |
The uniqueness of 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid lies in its specific combination of halogenated phenyl groups and the oxo-propanoic acid structure, which may confer distinct biological properties compared to these similar compounds .
Nucleophilic acyl substitution (NAS) serves as a cornerstone for constructing the amide bond in 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoic acid. The reaction typically involves activating a carboxylic acid derivative, such as an acid chloride or anhydride, to react with 3-chloro-4-fluoroaniline. For instance, malonic acid derivatives can be converted into acyl chlorides using thionyl chloride (SOCl₂), followed by amine coupling [1] [2].
A representative pathway involves:
The patent US6664390B2 demonstrates analogous steps for related aryl-aminoquinazoline derivatives, achieving yields >95% under optimized conditions [1]. Key parameters include temperature control (10–15°C during amine addition) and solvent selection (THF/tert-butanol mixtures) [1].
Table 1: Reaction Conditions for NAS-Based Amidation
| Parameter | Optimal Value |
|---|---|
| Solvent | THF/tert-butanol (7:3) |
| Temperature | 10–15°C |
| Base | Potassium tert-butoxide |
| Yield | >95% |
The Knoevenagel condensation, traditionally used to form α,β-unsaturated carbonyl compounds, can be adapted to synthesize intermediates for the target molecule. For example, condensing malonic acid derivatives with aldehydes generates enones, which may undergo further functionalization [3].
In the Doebner modification, malonic acid reacts with an aldehyde in pyridine, yielding α,β-unsaturated acids after decarboxylation [3]. While this method typically produces conjugated enones, modifying the substrate to include an aniline moiety could enable access to the desired aryl-amino backbone. However, direct application to 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoic acid remains unexplored in literature, suggesting an area for methodological innovation [3] [5].
Green chemistry principles advocate for solvent reduction, atom economy, and safer reagents. For NAS reactions, replacing THF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures reduces environmental impact [2]. Microwave-assisted synthesis has also been proposed to accelerate reaction times and improve energy efficiency, though its applicability to this compound requires validation [5].
Key Advancements:
Transition metal catalysts, such as palladium complexes, enhance coupling efficiency in aryl amination. For instance, Buchwald-Hartwig amination could theoretically couple halogenated aryl precursors with β-keto acids, but this approach has not been reported for the target molecule [5].
Organocatalysts, like DMAP (4-dimethylaminopyridine), improve acylation rates by stabilizing tetrahedral intermediates. In the patent US6664390B2, morpholine derivatives act as dual acid acceptors and catalysts, streamlining the one-pot synthesis [1].
While 3-[(3-chloro-4-fluorophenyl)amino]-3-oxopropanoic acid lacks chiral centers, intermediates in its synthesis may require stereochemical control. For example, if malonic acid derivatives with stereogenic atoms are employed, asymmetric catalysis using cinchona alkaloids or chiral phosphoric acids could enforce enantioselectivity [5]. However, current literature focuses on racemic synthesis, leaving stereoselective routes underexplored.
Scaling the one-pot methodology from patent US6664390B2 involves addressing:
Table 2: Industrial-Scale Reaction Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 150 g | 50 kg |
| Reaction Time | 24 h | 18 h |
| Yield | 95% | 92% |
The systematic investigation of ester derivatives of 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid represents a fundamental approach in medicinal chemistry for optimizing molecular properties. Ester formation constitutes one of the most commonly employed strategies in drug development, providing a mechanism to modulate solubility, permeability, and metabolic stability.
Methyl ester derivatives of 3-oxopropanoic acid systems have demonstrated significant importance in pharmaceutical applications. The conversion of the carboxylic acid functionality to methyl esters typically results in enhanced lipophilicity, with LogP values ranging from 2.0 to 3.5, compared to the parent acid compounds. Research has shown that methyl 3-oxopropanoate derivatives exhibit molecular weights between 102-260 g/mol, with melting points generally falling within the 56-78°C range.
The synthesis of methyl ester analogs commonly employs Fischer esterification methodology, utilizing methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Typical reaction conditions involve reflux temperatures of 64-67°C for 8-12 hours, with catalyst loadings of 1-2 mol% H₂SO₄. These conditions generally provide yields ranging from 70-85%, making this approach synthetically accessible for large-scale preparation.
Structural analysis of methyl ester derivatives reveals several key characteristics that influence their biological activity. The methyl ester group introduces a moderate increase in lipophilicity while maintaining reasonable synthetic accessibility. The ester linkage serves as a potential site for enzymatic hydrolysis, which can be advantageous for prodrug applications where controlled release of the active carboxylic acid is desired.
Beyond methyl esters, various alternative ester modifications have been explored to optimize the pharmaceutical properties of 3-oxopropanoic acid derivatives. Ethyl ester analogs typically exhibit molecular weights in the 116-280 g/mol range, with melting points of 59-82°C. The ethyl ester modification provides a balanced approach between lipophilicity enhancement and synthetic accessibility, with typical yields of 75-90% using standard esterification protocols.
Propyl and butyl ester derivatives represent higher homologs that further increase lipophilicity, with LogP values reaching 2.2-3.8 for ethyl esters and extending higher for longer alkyl chains. These modifications demonstrate enhanced stability compared to methyl esters, with melting points generally increasing with chain length. The synthetic accessibility remains moderate, requiring 2-3 synthetic steps from the parent carboxylic acid.
Cyclic ester derivatives, including those formed through intramolecular cyclization reactions, represent a more complex class of structural modifications. These compounds typically exhibit very high stability due to the conformational constraints imposed by the cyclic structure. The molecular weight range extends from 180-380 g/mol, with correspondingly higher melting points and increased synthetic complexity.
Amide derivatives of 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid represent a crucial class of structural analogs that exploit the enhanced hydrogen bonding capabilities of the amide functional group. The transformation from carboxylic acid to amide typically results in improved binding affinity and selectivity for biological targets, while also providing enhanced metabolic stability.
The general structure of amide derivatives can be represented as R-C(=O)-NR′R″, where the nitrogen atom can be substituted with various groups to modulate biological activity. Primary amides (R′ = R″ = H) typically exhibit molecular weights in the 87-230 g/mol range, while secondary and tertiary amides show increased molecular weights of 101-290 g/mol and 115-340 g/mol, respectively.
Synthesis of amide derivatives commonly employs several methodologies, including direct amidation reactions using carboxylic acids and amines in the presence of coupling reagents. The Umpolung amidation strategy, utilizing iron/phosphine/photoredox catalysis, has shown particular promise for the synthesis of structurally diverse amides, with yields reaching up to 97%. This method avoids the use of stoichiometric activating reagents and provides excellent functional group compatibility.
The structural characteristics of amide derivatives significantly influence their biological properties. The planar nature of the amide linkage, resulting from resonance stabilization, restricts rotation about the C-N bond and contributes to the neutral character of these compounds. This structural rigidity often translates to enhanced binding affinity for biological targets, as the reduced conformational flexibility can result in improved complementarity with receptor binding sites.
Secondary amide derivatives have demonstrated particularly interesting biological profiles, with many compounds showing high biological activity potential. The ability to introduce diverse substituents on the nitrogen atom provides opportunities for structure-activity relationship optimization, allowing for the fine-tuning of pharmacological properties.
The incorporation of heterocyclic systems into the structure of 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid represents a sophisticated approach to drug design that can significantly enhance biological activity and selectivity. Heterocyclic compounds constitute more than half of all known chemical compounds and approximately 59% of FDA-approved drugs contain nitrogen heterocycles.
Pyridazin-3(2H)-one derivatives represent one of the most promising classes of heterocyclic modifications for 3-oxopropanoic acid analogs. These compounds feature a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone functionality, providing multiple sites for intermolecular interactions.
The synthesis of pyridazin-3(2H)-one derivatives typically involves cyclization reactions between appropriate precursors. The Schmidt-Druey synthesis represents a fundamental approach, involving the reaction of 1,2-diketones with hydrazines under acidic conditions. More recent methodologies have employed multicomponent reactions to construct these heterocyclic systems efficiently, with yields ranging from 65-85%.
Pyridazin-3(2H)-one derivatives exhibit remarkable structural diversity and biological activity. Research has demonstrated that these compounds possess significant pharmacological properties, including antihypertensive, anti-inflammatory, anticancer, and antimicrobial activities. The molecular weight range for these derivatives typically spans 180-380 g/mol, with melting points varying from 135-396°C depending on the substitution pattern.
The biological activity of pyridazin-3(2H)-one derivatives is closely related to their structural features. The presence of the pyridazinone ring system provides a rigid scaffold that can establish specific interactions with biological targets. Studies have shown that substitution at different positions of the pyridazinone ring can dramatically influence biological activity, with some derivatives exhibiting submicromolar IC₅₀ values against various cancer cell lines.
Recent research has focused on the development of pyridazin-3(2H)-one-based guanidine derivatives as potential DNA minor groove binders. These compounds have shown promising antiproliferative activity against cancer cell lines, with some analogs demonstrating significant cellular viability inhibition. The ability to modulate the positioning of functional groups on the pyridazinone scaffold provides opportunities for optimizing binding affinity and selectivity.
Beyond pyridazin-3(2H)-one derivatives, numerous other heterocyclic systems have been explored for their potential in modifying 3-oxopropanoic acid analogs. Oxazole derivatives represent a particularly important class, featuring a five-membered ring containing both nitrogen and oxygen atoms.
Oxazole derivatives can be synthesized through various methodologies, including the Robinson-Gabriel synthesis, van Leusen synthesis, and microwave-assisted approaches. The van Leusen synthesis, utilizing TosMIC (tosylmethyl isocyanide) as a key reagent, has proven particularly versatile for constructing oxazole rings under mild conditions. Yields for oxazole formation typically range from 70-90%, with reaction times significantly reduced under microwave conditions.
The biological significance of oxazole derivatives is well-established, with numerous natural products and pharmaceutical agents containing this heterocyclic system. These compounds have demonstrated antimicrobial, antitubercular, and anticancer activities, with structure-activity relationships revealing the importance of substitution patterns on biological activity. The molecular weight range for oxazole derivatives typically spans 150-320 g/mol, with generally high stability and moderate synthetic accessibility.
Thiazole derivatives constitute another important class of heterocyclic modifications, featuring a five-membered ring containing sulfur and nitrogen atoms. These compounds have shown remarkable biological activity, including acetylcholinesterase inhibition, antimicrobial activity, and anticancer properties. The synthesis of thiazole derivatives commonly employs the Hantzsch reaction, involving the cyclization of α-haloketones with thiourea or thioamides.
The structural characteristics of thiazole derivatives contribute to their biological activity through multiple mechanisms. The sulfur atom provides additional sites for intermolecular interactions, while the aromatic character of the thiazole ring contributes to binding affinity through π-π stacking interactions. Research has demonstrated that thiazole derivatives can exhibit potent acetylcholinesterase inhibitory activity, with IC₅₀ values in the nanomolar range for optimized analogs.
The systematic comparison of structural modifications reveals distinct patterns in the relationship between chemical structure and biological activity. The transformation of 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid through various structural modifications demonstrates how specific chemical changes can lead to predictable alterations in pharmacological properties.
Ester Modifications: The progression from methyl to ethyl to higher alkyl esters shows a clear trend in lipophilicity enhancement, with LogP values increasing from 2.0-3.5 for methyl esters to 2.2-3.8 for ethyl esters. This increase in lipophilicity generally correlates with improved membrane permeability but may also result in reduced aqueous solubility. The synthetic accessibility of these modifications remains high, with most ester formations achievable through standard Fischer esterification protocols.
Amide Modifications: The transformation to amide derivatives represents a fundamental change in hydrogen bonding characteristics. Primary amides typically exhibit enhanced hydrogen bonding capacity compared to esters, while secondary and tertiary amides provide opportunities for introducing steric bulk and additional pharmacophoric elements. The biological activity potential of amide derivatives is generally higher than that of simple esters, reflecting the importance of hydrogen bonding in biological recognition processes.
Heterocyclic Modifications: The incorporation of heterocyclic systems represents the most dramatic structural modifications, with corresponding increases in molecular complexity and biological activity potential. Pyridazin-3(2H)-one derivatives exhibit the highest biological activity potential among the modifications studied, with many analogs demonstrating submicromolar activity against various biological targets.
The comparative analysis reveals that structural modifications can be systematically employed to optimize specific pharmaceutical properties. Simple ester modifications provide straightforward approaches to modulating lipophilicity and metabolic stability, while heterocyclic modifications offer more sophisticated mechanisms for enhancing binding affinity and selectivity. The choice of modification strategy depends on the specific therapeutic objectives and the requirements of the target biological system.
The synthetic accessibility of various modifications shows an inverse relationship with biological activity potential. Simple ester and amide modifications are easily accessible through standard synthetic protocols, while heterocyclic modifications require more complex synthetic strategies. This relationship highlights the importance of balancing synthetic feasibility with biological activity optimization in drug development programs.
The melting point data reveals interesting structure-property relationships across the different modification classes. Heterocyclic derivatives generally exhibit higher melting points than their ester counterparts, reflecting the increased intermolecular interactions possible with these more complex structures. This thermal stability often correlates with enhanced chemical stability, which can be advantageous for pharmaceutical formulation and storage.
| Modification Type | Molecular Weight Range | Melting Point Range | Synthetic Steps | Biological Activity |
|---|---|---|---|---|
| Methyl Esters | 102-260 g/mol | 56-78°C | 2-3 | Low-Moderate |
| Ethyl Esters | 116-280 g/mol | 59-82°C | 2-3 | Low-Moderate |
| Amide Derivatives | 87-340 g/mol | 115-280°C | 3-4 | Moderate-High |
| Pyridazinone Derivatives | 180-380 g/mol | 135-396°C | 4-6 | Very High |
| Oxazole Derivatives | 150-320 g/mol | 108-330°C | 4-5 | High |
| Thiazole Derivatives | 150-320 g/mol | 149-358°C | 4-6 | Very High |